dehydrotomatine

Cancer Research Cytotoxicity Natural Products

Dehydrotomatine is a steroidal glycoalkaloid that differs from α-tomatine by a single B‑ring double bond, yet shows substantially lower cytotoxicity. This pure (≥98% HPLC) standard eliminates confounding bioactivity from α-tomatine, enabling definitive LC‑MS/MS identification in plant/food matrices and unambiguous structure‑activity relationship (SAR) studies. For precise mechanistic work, biomarker discovery, or antifungal dissection of tomato defense pathways, choose isolated dehydrotomatine—not a mixed ‘tomatine’ preparation.

Molecular Formula C50H81NO21
Molecular Weight 1032.2 g/mol
CAS No. 157604-98-3
Cat. No. B3028086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedehydrotomatine
CAS157604-98-3
Molecular FormulaC50H81NO21
Molecular Weight1032.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1
InChIInChI=1S/C50H81NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h5,20-21,23-47,51-63H,6-19H2,1-4H3/t20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1
InChIKeyBYMOGFTUZUEFHY-SIUCFGLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydrotomatine (CAS 157604-98-3): A Steroidal Glycoalkaloid from Tomato for Plant Defense and Cytotoxicity Research


Dehydrotomatine (CAS 157604-98-3) is a steroidal glycoalkaloid (SGA) produced in tomato plants (Solanum lycopersicum) as a defensive metabolite against pathogens and herbivores [1]. It is formally a 5,6-dehydro derivative of the more abundant congener α-tomatine, sharing the same tetrasaccharide (lycotetraose) side chain but differing by a single double bond in the steroidal B-ring of its aglycone, tomatidenol [2]. Its molecular formula is C₅₀H₈₁NO₂₁ with a molecular weight of ~1032.2 g/mol [3]. While often discussed alongside α-tomatine, its distinct chemical and biological profile warrants independent evaluation.

Why α-Tomatine Cannot Substitute for Dehydrotomatine in Focused Studies


Despite their close structural kinship, dehydrotomatine and α-tomatine exhibit marked differences in bioactivity and analytical behavior that preclude simple substitution. Commercially available 'tomatine' is often a mixture of both compounds, but their individual contributions to observed effects vary significantly. Critically, in cytotoxicity assays, dehydrotomatine demonstrates substantially lower potency than α-tomatine, with one study noting that dehydrotomatine had 'little, if any, effect on cell inhibition' compared to its counterpart [1]. Furthermore, their distinct chromatographic and mass spectrometric signatures mean that using a mixture without proper deconvolution can lead to erroneous quantification and misinterpretation of structure-activity relationships (SAR) [2]. Therefore, for precise mechanistic work or biomarker discovery, the pure, isolated compound is essential.

Quantitative Evidence for Dehydrotomatine's Distinct Profile vs. α-Tomatine


Reduced Cytotoxicity in Cancer Cell Lines: A Quantitative Comparison with α-Tomatine

In a direct comparative study of pure glycoalkaloids, dehydrotomatine exhibited significantly lower cytotoxicity than α-tomatine against several human cancer cell lines. While α-tomatine was highly effective in inhibiting cell proliferation, dehydrotomatine had 'little, if any, effect on cell inhibition' under the same assay conditions [1]. A separate structural study quantified that tomatine exhibited an IC50 value that was 2-3 times smaller (more potent) than that of dehydrotomatine [2].

Cancer Research Cytotoxicity Natural Products

Distinct Mass Spectrometric Profile Enables Accurate Identification and Quantification

Dehydrotomatine and α-tomatine can be clearly distinguished and quantified by their unique mass-to-charge ratios (m/z) in LC-ESI-MS analysis. In positive ion mode, dehydrotomatine produces a protonated molecule, [M+H]⁺, at m/z 1032.6, whereas α-tomatine yields a corresponding ion at m/z 1034.7. This 2.1 m/z unit difference corresponds to the presence of the 5,6-double bond in dehydrotomatine, allowing for unambiguous identification in complex biological matrices [1].

Analytical Chemistry Metabolomics Mass Spectrometry

Minor Component Status: Low Natural Abundance Relative to α-Tomatine

Dehydrotomatine is consistently found as a minor component in tomato tissues compared to its major congener. Quantitative HPLC analysis of tomato fruits revealed that dehydrotomatine content ranged from 42 to 1,498 µg/g fresh weight, whereas α-tomatine content ranged from 521 to 16,285 µg/g fresh weight. The ratio of α-tomatine to dehydrotomatine varied from 10.9 to 12.5 in tomato fruits [1]. Another study corroborated this, finding dehydrotomatine comprises only 9-10% of the total α-tomatine/dehydrotomatine mixture [2].

Plant Biochemistry Quantitative Biology Natural Product Isolation

Optimized Application Scenarios for Dehydrotomatine (CAS 157604-98-3)


Analytical Standard for Targeted Metabolomics of Tomato Glycoalkaloids

Given its distinct and well-characterized mass spectrometric signature (m/z 1032.6 [M+H]⁺), pure dehydrotomatine is an essential analytical standard. It enables the accurate identification and quantification of this minor SGA in complex plant and food matrices using LC-MS/MS, a necessity for studies on tomato metabolism, plant defense, or food composition that aim to distinguish it from α-tomatine [1].

Mechanistic Studies of Plant Defense and Pathogen Interaction

The significantly lower cytotoxicity of pure dehydrotomatine compared to α-tomatine [1] makes it a critical reagent for dissecting the specific contributions of each compound to tomato plant defense. Its use allows researchers to study its independent antifungal or antimicrobial activity without the confounding influence of the far more potent α-tomatine, thereby clarifying the true function of this minor component in the plant's chemical arsenal.

SAR Studies Focused on the B-Ring Double Bond

Dehydrotomatine differs from α-tomatine solely by a single double bond in the steroidal B-ring. This near-identical structure, combined with the quantified difference in cytotoxic potency (2-3x lower IC50 for α-tomatine) [2], provides a unique tool for structure-activity relationship (SAR) studies. Researchers can use dehydrotomatine to specifically investigate how this isolated structural modification impacts bioactivity, membrane interactions, and target binding.

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